1-Naphthyl 4-piperidinyl ether hydrochloride

Physicochemical profiling CNS drug design Lipinski rule of five

1-Naphthyl 4-piperidinyl ether hydrochloride (CAS 78055-80-8), systematically named 4-(naphthalen-1-yloxy)piperidine hydrochloride, is a heterocyclic aromatic compound consisting of a naphthalene ring linked via an ether bridge to a piperidine ring, presented as the hydrochloride salt. It is classified as a naphthyl piperidinyl ether and is primarily utilized as a synthetic intermediate in medicinal chemistry.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 78055-80-8
Cat. No. B3154626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl 4-piperidinyl ether hydrochloride
CAS78055-80-8
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C15H17NO.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13;/h1-7,13,16H,8-11H2;1H
InChIKeySJUAXBUXKXMOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl 4-piperidinyl ether hydrochloride (CAS 78055-80-8): Procurement-Relevant Physicochemical and Structural Profile


1-Naphthyl 4-piperidinyl ether hydrochloride (CAS 78055-80-8), systematically named 4-(naphthalen-1-yloxy)piperidine hydrochloride, is a heterocyclic aromatic compound consisting of a naphthalene ring linked via an ether bridge to a piperidine ring, presented as the hydrochloride salt . It is classified as a naphthyl piperidinyl ether and is primarily utilized as a synthetic intermediate in medicinal chemistry [1]. Key computed physicochemical properties include a LogP of 3.39 and a topological polar surface area (TPSA) of 21.26 Ų, which influence its solubility, permeability, and suitability as a building block for CNS-targeted compound libraries .

Why Structural Analogs of 1-Naphthyl 4-piperidinyl ether hydrochloride Cannot Be Assumed Interchangeable


The 1-naphthyl ether substitution pattern, free piperidine N–H, and hydrochloride salt form collectively determine the compound's reactivity, solubility, and biological profile. Positional isomers (e.g., 2-naphthyl analog CAS 78055-79-5) differ in the spatial orientation of the aromatic system, which alters both physicochemical properties and binding conformations in derived ligands . N-substituted derivatives lack the free secondary amine required for further diversification through reductive amination or acylation, restricting their utility as building blocks [1]. Even the free base form (CAS 78055-94-4) exhibits different solubility and stability characteristics compared to the hydrochloride salt, affecting formulation and reaction conditions . These structural nuances mean that substitution without verification of the specific CAS number risks introducing uncontrolled variables in synthesis, assay outcomes, and final compound properties.

Quantitative Differentiation Evidence for 1-Naphthyl 4-piperidinyl ether hydrochloride Relative to Closest Analogs


Lipophilicity (LogP) Differentiates 1-Naphthyl from 2-Naphthyl Positional Isomer and Influences CNS Permeability Predictions

The computed LogP of 1-naphthyl 4-piperidinyl ether hydrochloride (free base form) is 3.39 . While a direct experimental head-to-head LogP comparison with the 2-naphthyl isomer (CAS 78055-79-5) is not available in the same study, computational predictions consistently show that 1-naphthyl ethers exhibit approximately 0.2–0.4 log units higher lipophilicity than their 2-naphthyl counterparts due to differences in molecular shape and dipole moment [1]. This difference can shift a compound's position relative to CNS drug-likeness thresholds (LogP <5) and affect passive membrane permeability predictions used in library design.

Physicochemical profiling CNS drug design Lipinski rule of five

Free Piperidine N–H Enables Versatile Derivatization Not Possible with N-Substituted Analogs

1-Naphthyl 4-piperidinyl ether hydrochloride contains a free secondary amine (N–H) on the piperidine ring, making it a versatile intermediate for N-alkylation, N-acylation, and reductive amination reactions [1]. In contrast, N-substituted analogs such as those described in US Patent 4,443,462 (where the piperidine nitrogen is already functionalized with benzoylalkyl or phenylalkyl groups) cannot undergo further N-diversification [1]. The hydrochloride salt form provides enhanced stability and aqueous solubility (water-soluble crystalline powder) compared to the free base (CAS 78055-94-4), which is an oil at room temperature and prone to oxidation .

Synthetic chemistry Building block Medicinal chemistry diversification

Derived Antipsychotic Agents Show Reduced Extrapyramidal Side-Effect Liability Relative to Haloperidol-Class Compounds

N-(ω-benzoylalkyl) and N-(ω-hydroxy-ω-phenylalkyl) derivatives synthesized from 4-(naphthalen-1-yloxy)piperidine (the free base of the target compound) exhibited potent antipsychotic activity without inducing significant extrapyramidal side effects (EPS), a common liability of first-generation neuroleptics such as haloperidol [1]. The patent explicitly states that these compounds 'display potent antipsychotic activity without inducing significant extrapyramidal side effects and with little effect on blood pressure,' positioning the 4-(naphthalenyloxy)piperidine scaffold as a privileged structure for antipsychotic development with an improved safety margin [1].

Antipsychotic Extrapyramidal side effects Neuroleptic Structure-activity relationship

Purity Specification (98% HPLC) Supports Reproducible SAR Studies Compared to Lower-Purity Commercial Alternatives

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1951592) . In contrast, many general chemical suppliers list this compound at 95% purity . A 3% absolute purity difference corresponds to up to 60% higher total impurity burden (5% vs. 2%), which can confound biological assay results, particularly in sensitive functional assays where trace impurities may act as agonists or antagonists at the target of interest.

Quality control Purity Reproducibility Structure-activity relationship

Procurement-Driven Application Scenarios for 1-Naphthyl 4-piperidinyl ether hydrochloride


Synthesis of Next-Generation Antipsychotic Agents with Reduced EPS Liability

Medicinal chemistry teams developing novel neuroleptics can use this compound as the key intermediate (Formula II) described in US Patent 4,443,462 to prepare N-(ω-benzoylalkyl) and N-(ω-hydroxy-ω-phenylalkyl) derivatives that demonstrated potent antipsychotic activity without significant extrapyramidal side effects . The free N–H enables systematic diversification of the piperidine nitrogen to explore SAR around the basic amine pharmacophore.

Construction of CNS-Focused Compound Libraries via Parallel Synthesis

The hydrochloride salt's favorable LogP (3.39) and moderate TPSA (21.26 Ų) place derived compounds within the favorable CNS drug-likeness space . The free secondary amine permits rapid parallel derivatization through amide coupling, reductive amination, or sulfonylation, enabling the generation of structurally diverse screening libraries targeting GPCRs, ion channels, and transporters expressed in the central nervous system.

Development of Monoamine Transporter Inhibitors with Fine-Tuned Selectivity

The 1-naphthyl 4-piperidinyl ether core is structurally related to 4-arylpiperazine and 4-benzylpiperidine naphthyl ethers that demonstrated potent serotonin and norepinephrine reuptake inhibition [1]. Procurement of the unsubstituted piperidine intermediate allows systematic N-modification to achieve desired ratios of SERT/NET/DAT inhibition, a critical parameter in antidepressant development where selectivity profiles determine side-effect burden.

Synthesis of Histamine H3 Receptor Ligands for Neurological Indications

Naphthyloxy-piperidine scaffolds, including N-alkylated derivatives of the target compound, have yielded potent histamine H3 receptor ligands (e.g., Ki = 53.9 nM for a related pentyl-linked analog) that were accepted into the NIH Anticonvulsant Screening Program [2]. The target compound serves as a starting material for exploring linker length and N-substituent effects on H3R affinity and functional activity.

Quote Request

Request a Quote for 1-Naphthyl 4-piperidinyl ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.